molecular formula C19H22N4O7 B2511574 2-[(6-{[2-Hydroxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid CAS No. 300374-40-7

2-[(6-{[2-Hydroxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid

Cat. No. B2511574
CAS RN: 300374-40-7
M. Wt: 418.406
InChI Key: HQDRVMYJPUDNJF-UHFFFAOYSA-N
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Description

The compound , 2-[(6-{[2-Hydroxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid, is a complex organic molecule that appears to be related to the field of medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and characterization of structurally related compounds, which can be used to infer potential synthetic routes and properties of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. In the case of the related compounds discussed in the provided papers, enantiomers of 5- and 6-methyloctanoic acids were synthesized from diols through a series of reactions including alkylation, conversion of alcohol groups to bromides, and subsequent reactions with acid dianions . Similarly, the synthesis of 3-Amino-2-hydroxy-4-phenylbutanoic Acid involved substitution, condensation, and reduction steps . These methods suggest that the synthesis of the compound would likely involve multiple steps, possibly including the formation of an amino acid backbone followed by the introduction of aromatic and nitro substituents.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their reactivity and interaction with biological targets. The compound contains several functional groups, including hydroxy, amino, and nitro groups, as well as aromatic rings. These groups are known to influence the molecular conformation and the ability of the molecule to participate in hydrogen bonding and other intermolecular interactions. The presence of chiral centers, as indicated by the synthesis of enantiomerically pure compounds in the first paper , suggests that the stereochemistry of the compound would also be an important consideration.

Chemical Reactions Analysis

The reactivity of a compound is dictated by its functional groups. The hydroxy groups in the compound may be involved in reactions such as esterification or etherification, while the amino group could participate in the formation of amides or Schiff bases. The nitro group is a versatile functional group that can undergo reduction to an amine or participate in electrophilic aromatic substitution reactions. The synthesis of related compounds involved the use of reductive cleavage and oxidation , as well as hydrogenation in the presence of a catalyst , indicating that similar reactions might be applicable to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. The presence of multiple polar functional groups in the compound suggests that it would likely be soluble in polar solvents. The compound's melting and boiling points, as well as its stability, would be determined by the strength of intermolecular forces such as hydrogen bonding. The presence of aromatic rings could contribute to the compound's UV absorption characteristics, which could be analyzed using spectroscopic methods. The enantiomeric purity of related compounds was achieved through fractional crystallization , suggesting that similar techniques might be used to purify the compound .

Scientific Research Applications

Compound Derivation and Synthesis

  • Research indicates that 4-hydroxybenzyl-substituted amino acid derivatives, similar in structure to the compound , have been isolated from Gastrodia elata and studied for their potential in various applications. These compounds show activity against lipid peroxidation, suggesting their potential in antioxidant research (Guo et al., 2015).

Chemical Behavior and Analysis

  • Studies on similar compounds have focused on understanding their chemical behavior, including the synthesis and characterization of related compounds. This understanding is crucial for exploring potential applications in fields like medicinal chemistry and material science (Katsuki & Yamaguchi, 1976).

Potential Therapeutic Applications

  • The synthesis and characterization of related amino acids and derivatives are also studied for their potential therapeutic applications. For example, research into the synthesis of specific amino acid derivatives can inform the development of novel pharmaceuticals and therapeutic agents (Thaisrivongs et al., 1987).

Role in Enzymatic and Biological Processes

properties

IUPAC Name

2-[[6-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-nitropyridin-2-yl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O7/c1-10(2)16(19(27)28)22-17-14(23(29)30)7-8-15(21-17)20-13(18(25)26)9-11-3-5-12(24)6-4-11/h3-8,10,13,16,24H,9H2,1-2H3,(H,25,26)(H,27,28)(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDRVMYJPUDNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=C(C=CC(=N1)NC(CC2=CC=C(C=C2)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-{[2-Hydroxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid

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